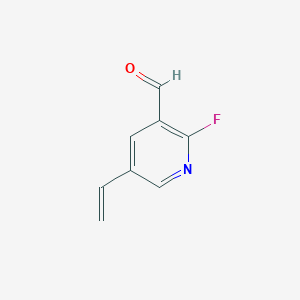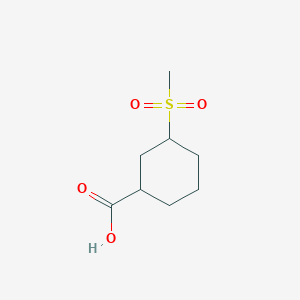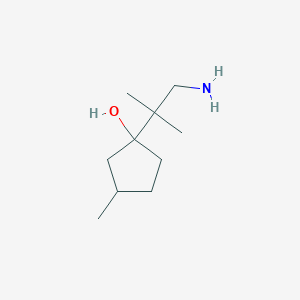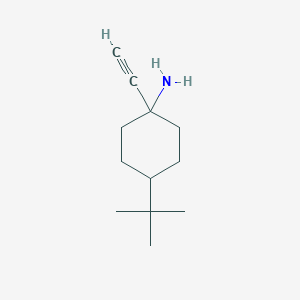
7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound that belongs to the class of benzodioxins It is characterized by the presence of a bromine atom at the 7th position and a dioxin ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one typically involves the bromination of 2,4-dihydro-1,3-benzodioxin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions
7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzodioxins.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydrobenzodioxins.
科学的研究の応用
7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dioxin ring structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 1,4-Benzodioxin, 2,3-dihydro-
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
7-Bromo-2,4-dihydro-1,3-benzodioxin-2-one is unique due to its specific bromination pattern and the presence of the dioxin ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C8H5BrO3 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
7-bromo-4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-3H,4H2 |
InChIキー |
BNJROIULCRZXSD-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)Br)OC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)


![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)



![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)


![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
